molecular formula C8H9FOS B14022744 2-Fluoro-3-methyl-6-(methylthio)phenol

2-Fluoro-3-methyl-6-(methylthio)phenol

Cat. No.: B14022744
M. Wt: 172.22 g/mol
InChI Key: XQMHDCAEJYRCDF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-6-(methylthio)phenol is an organic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-6-(methylthio)phenol can be achieved through several methodsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-6-(methylthio)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-methyl-6-(methylthio)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-6-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong hydrogen bonds, while the methylthio group contributes to its lipophilicity and ability to interact with biological membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methyl-6-(methylthio)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

2-fluoro-3-methyl-6-methylsulfanylphenol

InChI

InChI=1S/C8H9FOS/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,10H,1-2H3

InChI Key

XQMHDCAEJYRCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)SC)O)F

Origin of Product

United States

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